5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine
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Overview
Description
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a nitro group and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)aniline with 2,4-dichloropyrimidine in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine involves its interaction with specific molecular targets. The nitro group and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)phenylamine: Shares the trifluoromethylphenyl group but differs in the position of the nitro group.
2-amino-5-nitro-4-(trifluoromethyl)phenol: Similar functional groups but different core structure.
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Contains trifluoromethyl and nitro groups but in a different arrangement
Uniqueness
5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is unique due to its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article explores its biological activity, synthesis, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a nitro group and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.
- Molecular Formula : C11H8F3N5O2
- CAS Number : 351858-26-9
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its structural components suggest potential interactions with biological targets involved in cancer pathways:
- Mechanism of Action : Preliminary studies suggest that compounds similar to this one can inhibit tumor growth and angiogenesis. The presence of the nitro group may facilitate interactions with specific enzymes or receptors that are crucial in cancer cell proliferation.
- Case Studies : In vitro studies have shown that compounds with similar structures can effectively suppress tumor growth in various cancer cell lines. For instance, one study reported an IC50 value of 0.94 μM for a related compound acting as an androgen receptor antagonist, indicating potential for similar efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. The structural features associated with this compound suggest that it could interact with microbial enzymes or cellular pathways:
- Potential Targets : Similar compounds have been shown to affect bacterial growth by inhibiting specific metabolic pathways. Further studies are needed to elucidate the exact mechanisms of action against microbial targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 4-(trifluoromethyl)aniline and 2,4-dichloropyrimidine.
- Reaction Conditions : The synthesis is conducted in the presence of a base (such as potassium carbonate) and solvents like dimethylformamide (DMF). Nitration is performed using nitric acid or a mixture of nitric and sulfuric acids .
- Yield : The yield and purity of the final product can vary based on reaction conditions and purification methods used.
Comparison with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique aspects:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Nitro group, trifluoromethyl group | Anticancer, antimicrobial |
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)pyrimidine-2,4-diamine | Fluoro and dinitro substitutions | Potential anticancer |
N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives | Alkyl substitutions | Varying biological activities |
Properties
IUPAC Name |
5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)17-9-8(19(20)21)5-16-10(15)18-9/h1-5H,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLHIHBMLPYMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2[N+](=O)[O-])N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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